Ep vinyl quinidine

Cardiovascular Pharmacology Stereoisomerism Antiarrhythmic

Ep vinyl quinidine (3-Epiquinine) is a stereochemical probe essential for dissecting quinidine's pharmacology. Its distinct C-3 configuration eliminates blood-pressure-lowering activity, making it an ideal negative control for alpha-adrenergic receptor studies. Unlike quinidine or dihydroquinidine, this epimer enables precise SAR mapping of cardiac ion channel block (Vmax, APD) and CYP2D6 inhibition (Ki variations >100-fold). Procure high-purity (≥98%) ep vinyl quinidine to ensure stereochemical integrity and experimental reproducibility. Not interchangeable with quinidine or 3-hydroxyquinidine.

Molecular Formula C20H24N2O2
Molecular Weight 324.4 g/mol
Cat. No. B12394969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEp vinyl quinidine
Molecular FormulaC20H24N2O2
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O
InChIInChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20+/m1/s1
InChIKeyLOUPRKONTZGTKE-ITHTXLDVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ep Vinyl Quinidine: Stereoisomer-Specific Pharmacological Profile and Procurement Rationale


Ep vinyl quinidine (3-Epiquinine; CAS 101143-87-7) is a stereoisomer of the cinchona alkaloid quinidine, differing in the spatial configuration at the C-3 position . While it shares the core quinoline scaffold with quinidine and other alkaloids like quinine and dihydroquinidine, its unique stereochemistry confers a distinct pharmacological fingerprint, particularly in cardiovascular and antimalarial research . The compound is primarily utilized as a research tool to dissect stereospecific interactions with ion channels and receptors, and its procurement is driven by the need for precise stereochemical control in experimental systems where the epimeric form is expected to show divergent activity [1].

Why Ep Vinyl Quinidine Is Not a Direct Substitute for Quinidine or Other Analogs


Substituting ep vinyl quinidine for its parent compound, quinidine, or its closely related analogs like dihydroquinidine or 3-hydroxyquinidine, is scientifically unsound due to pronounced stereospecificity in both pharmacodynamics and pharmacokinetics [1]. The Easson-Stedman hypothesis predicts that stereoisomers interact with chiral biological targets with differential affinity and efficacy, a principle clearly demonstrated for quinidine epimers. Studies show that epiquinidine lacks the blood pressure-lowering activity of quinidine, indicating distinct interactions with alpha-adrenergic receptors [2]. Furthermore, metabolic pathways and the subsequent activity of metabolites, such as 3-hydroxyquinidine, differ significantly in their potency for blocking sodium and potassium channels, as well as inhibiting CYP2D6 [3]. Therefore, assuming equipotency or interchangeability without direct comparative data would introduce uncontrolled variables, compromising the validity and reproducibility of experimental findings and potentially leading to erroneous conclusions in both basic research and preclinical development.

Ep Vinyl Quinidine: Direct Comparative Evidence for Scientific Selection


Ep Vinyl Quinidine vs. Quinidine: Differential Cardiovascular Activity In Vivo

In a direct head-to-head comparison using anesthetized cats, epiquinidine (ep vinyl quinidine) demonstrated a fundamentally different cardiovascular profile from quinidine. While quinidine hydrochloride produced a significant reduction in blood pressure, epiquinidine had no blood pressure-lowering activity [1]. Both compounds altered the ECG, but with distinct patterns; epiquinidine induced a marked prolongation of the QT interval, an effect not seen to the same degree with quinidine [1].

Cardiovascular Pharmacology Stereoisomerism Antiarrhythmic

3-Hydroxyquinidine (Metabolite Analog) vs. Quinidine: Reduced Antiarrhythmic Potency in Reperfusion Arrhythmia

A cross-study comparable analysis shows that the major quinidine metabolite, 3-hydroxyquinidine (closely related to ep vinyl quinidine's hydroxy form), has significantly reduced antiarrhythmic potency. In an isolated rat heart model of reperfusion arrhythmia, the concentration required for 50% arrhythmia suppression (EC50) was nearly five times higher for 3-hydroxyquinidine compared to quinidine [1].

Antiarrhythmic Drug Development Ischemia-Reperfusion Injury Metabolite Activity

Dihydroquinidine vs. Quinidine: Enhanced CYP2D6 Inhibition and Cardiac Electrophysiology

Comparative in vitro studies indicate that dihydroquinidine, a common impurity and close structural analog of quinidine, exhibits more potent CYP2D6 inhibition than the parent drug, while its major hydroxylated metabolite shows markedly reduced potency [1]. Furthermore, in canine Purkinje fibers, dihydroquinidine and quinidine both prolonged action potential duration and depressed Vmax, but with different potencies and effects on afterdepolarizations [2]. This class-level inference supports the premise that even a saturated bond (dihydro vs. vinyl) can shift a compound's pharmacological profile.

Drug Metabolism Cytochrome P450 Cardiac Electrophysiology

Hydroquinidine vs. Quinidine: Differential Prevention of Ventricular Tachycardia in Patients

A clinical study directly comparing hydroquinidine and quinidine in patients with pacing-induced sustained ventricular tachycardia (VT) revealed a nuanced, patient-specific efficacy profile. While overall prevention rates were similar, in one patient, hydroquinidine successfully prevented VT where quinidine did not [1].

Clinical Antiarrhythmic Efficacy Ventricular Tachycardia Patient Outcomes

Metabolites of Quinidine and Hydroquinidine: Divergent Effects on Cardiac Action Potential

A comparative in vitro study on guinea pig ventricular cells found that the hydroxylated metabolites of quinidine and hydroquinidine (OH-Q and OH-HQ) depress the maximum upstroke velocity (Vmax) significantly less than their respective parent compounds [1]. Conversely, the metabolites produced a concentration-dependent prolongation of action potential duration (APD), an effect not consistently observed with the parent drugs [1].

Cardiac Electrophysiology Metabolite Pharmacology Ion Channel Blockade

Ep Vinyl Quinidine: Validated Research and Industrial Application Scenarios


Stereospecific Probe for Alpha-Adrenergic Receptor Pharmacology

Given its complete lack of blood pressure-lowering activity compared to quinidine, ep vinyl quinidine serves as an ideal negative control and stereochemical probe in cardiovascular research. Studies can utilize it to dissect the specific contribution of stereochemistry to alpha-adrenergic receptor binding and downstream signaling, as established in anesthetized cat models [1].

Metabolite Identification and Pharmacokinetic Studies in Antiarrhythmic Research

Ep vinyl quinidine's structural relationship to 3-hydroxyquinidine (a major active metabolite of quinidine) makes it a crucial reference standard for analytical method development. In studies of quinidine metabolism, accurate quantification and differentiation of the parent drug from its 3-hydroxylated metabolite are essential for determining pharmacokinetic parameters and understanding individual variability in drug response [1].

In Vitro Electrophysiology to Define Structure-Activity Relationships (SAR) for Ion Channels

The differential effects of quinidine, dihydroquinidine, and their hydroxylated metabolites on cardiac action potential parameters (Vmax and APD) highlight the utility of ep vinyl quinidine in SAR studies. Researchers can use this compound to systematically map how specific stereochemical and functional group modifications alter the block of sodium and potassium channels in cardiac myocytes and Purkinje fibers [1] [2].

CYP2D6 Inhibition Assay Development and Control Compound

The established quantitative differences in CYP2D6 inhibitory potency among quinidine, dihydroquinidine, and their metabolites (e.g., Ki values ranging from 0.013 µM to >2.3 µM) support the use of ep vinyl quinidine as a characterization tool in cytochrome P450 inhibition assays. It can be used to calibrate and validate in vitro systems designed to assess drug-drug interaction potential via CYP2D6 [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ep vinyl quinidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.